5-Ethylhydantoin

Overview

Description

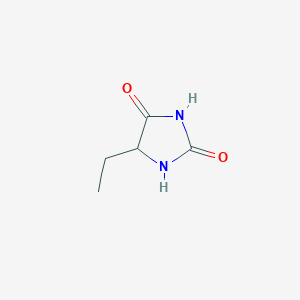

5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is an organic compound with the molecular formula C5H8N2O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is part of the hydantoin family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science .

Mechanism of Action

5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is a chemical compound with the molecular formula C5H8N2O2 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that hydantoin derivatives form a class of anticonvulsants . Therefore, it’s plausible that this compound may interact with similar targets, such as voltage-gated sodium channels, which are common targets for anticonvulsant drugs.

Mode of Action

It’s suggested that the mechanism of action of hydantoin derivatives is probably very similar to that of phenytoin . Phenytoin works by stabilizing the overactive sodium channels in the brain, which inhibits the spread of seizure activity rather than abolishing the primary focus of seizure discharges .

Biochemical Analysis

Biochemical Properties

It is known that the compound is an amide with two adjacent carbonyl groups

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may have some influence on protein expression or function

Molecular Mechanism

It is known that the compound is an amide with two adjacent carbonyl groups , which may suggest potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

The compound is known to be stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylhydantoin can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with glycine, followed by cyclization to form the hydantoin ring. Another method includes the Bucherer-Bergs reaction, where an aldehyde or ketone reacts with ammonium carbonate and potassium cyanide to form the hydantoin structure .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylhydantoin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

5-Ethylhydantoin has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Derivatives of this compound are explored for their potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.

Industry: It is used in the production of polymers, resins, and other materials with specific properties .

Comparison with Similar Compounds

Phenytoin: A widely used anticonvulsant with a similar hydantoin structure.

Ethotoin: Another anticonvulsant with a comparable mechanism of action.

5-Methylhydantoin: A derivative with different substituents but similar chemical properties.

Uniqueness: 5-Ethylhydantoin is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other hydantoin derivatives may not be as effective .

Biological Activity

5-Ethylhydantoin is a compound belonging to the hydantoin family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant studies concerning this compound, emphasizing its antimicrobial, cytotoxic, and other pharmacological activities.

This compound is synthesized through reactions involving ethyl isocyanate and various amines or amino acids. The compound is characterized by its stable cyclic structure, which contributes to its biological activity. Its chemical structure can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacteria and fungi.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Research shows that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and certain fungi like Candida albicans .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various human cell lines. The MTT assay is commonly employed to determine cell viability post-treatment with the compound.

- Cell Lines Tested :

- Human epidermal keratinocytes (HaCat)

- Normal murine fibroblasts (BALB/c 3T3)

Results indicate that while this compound shows some cytotoxic effects, it is significantly less toxic compared to standard chemotherapeutic agents like cisplatin. The IC50 values for HaCat cells ranged from 50 to 100 µg/mL, suggesting a moderate safety profile .

Case Study 1: Antimicrobial Efficacy

In a clinical study investigating the efficacy of this compound as an antimicrobial agent, patients with skin infections caused by resistant strains of bacteria were treated with formulations containing the compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard treatments .

Case Study 2: Cytotoxic Potential

A recent study involved administering varying doses of this compound to mice models to evaluate its potential as a cancer therapeutic. The findings suggested that at higher concentrations, the compound induced apoptosis in tumor cells without significant toxicity in normal tissues .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular enzymes involved in metabolic pathways, potentially inhibiting bacterial growth and promoting apoptosis in cancer cells .

Properties

IUPAC Name |

5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRXBZGVHQUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019316 | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-82-1 | |

| Record name | 5-Ethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15414-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.